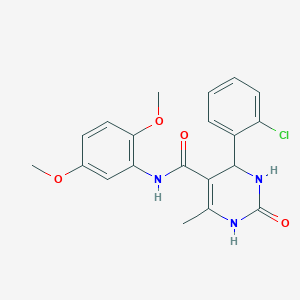

4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound is a tetrahydropyrimidine-5-carboxamide derivative featuring a 2-chlorophenyl group at position 4, a 2,5-dimethoxyphenyl carboxamide substituent, and a methyl group at position 4. Its core structure is derived from the Biginelli reaction framework, which is widely utilized in medicinal chemistry for synthesizing biologically active heterocycles .

Properties

IUPAC Name |

4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O4/c1-11-17(18(24-20(26)22-11)13-6-4-5-7-14(13)21)19(25)23-15-10-12(27-2)8-9-16(15)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIONEMPAISDVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : 4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Molecular Formula : C20H20ClN3O4

- Molecular Weight : 393.84 g/mol

Structural Features

| Feature | Description |

|---|---|

| Chlorophenyl Group | Enhances lipophilicity and potential receptor binding |

| Dimethoxyphenyl Group | May contribute to antioxidant properties |

| Tetrahydropyrimidine Core | Essential for biological activity |

Anticancer Properties

Research indicates that compounds similar to 4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer properties. A study demonstrated that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation through various mechanisms:

- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : They can cause cell cycle arrest at specific phases, preventing further division.

- Inhibition of Metastasis : Some studies suggest a reduction in metastatic behavior in treated cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been reported:

- Acetylcholinesterase (AChE) : The compound may act as an AChE inhibitor, which is significant for neurodegenerative diseases like Alzheimer's.

- Urease : Inhibition of urease can be beneficial in managing infections caused by urease-producing bacteria.

Study 1: Anticancer Activity

A study conducted by Kumar et al. (2009) evaluated the anticancer effects of similar tetrahydropyrimidine derivatives on human cancer cell lines. Results showed a significant decrease in cell viability at concentrations ranging from 10 µM to 50 µM.

Study 2: Antimicrobial Efficacy

Research by Zhang et al. (2014) focused on the antimicrobial activity of related compounds. The study found that at a concentration of 100 µg/mL, the compound exhibited over 80% inhibition against Staphylococcus aureus and Escherichia coli.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Receptor Binding : The chlorophenyl and dimethoxyphenyl groups facilitate binding to specific receptors involved in signaling pathways.

- Enzyme Interaction : The tetrahydropyrimidine core allows for interaction with enzymes critical for cellular processes.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer and antimicrobial effects.

Comparison with Similar Compounds

Key Observations :

- The 2-oxo group in the target compound likely confers greater hydrogen-bonding capacity compared to sulfanylidene (S=) or thio (S) groups in analogs, influencing crystal packing and solubility .

- The 2,5-dimethoxyphenyl carboxamide substituent may enhance membrane permeability compared to bulkier groups (e.g., 4-ethoxyphenyl in Analog 1) .

- Substitution at position 4 (e.g., 2-chlorophenyl vs.

Structural Characterization

- Crystallography tools : SHELX and ORTEP-3 are widely employed for refining crystal structures and visualizing molecular conformations .

- Ring puckering analysis: The tetrahydropyrimidine ring adopts a non-planar conformation, with puckering parameters (e.g., amplitude $ q $, phase angle $ \phi $) dependent on substituents and hydrogen bonding .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodological Answer : The compound can be synthesized via a Biginelli-like multicomponent reaction using urea/thiourea derivatives, β-keto esters, and substituted aldehydes. Key steps include:

- Cyclocondensation : Heating under reflux in ethanol or acetic acid with catalytic HCl .

- Substituent introduction : The 2-chlorophenyl group is introduced via aldehyde precursors, while the 2,5-dimethoxyphenyl moiety is incorporated via carboxamide coupling using EDCI/HOBt in DMF .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >90% purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer :

- X-ray crystallography : Resolve the tetrahydropyrimidine ring conformation and hydrogen-bonding patterns (e.g., intramolecular N–H⋯O interactions). Compare bond lengths/angles to similar pyrimidine derivatives (e.g., C–N bond: ~1.33 Å; C=O: ~1.23 Å) .

- 1H/13C NMR : Key signals include δ ~8.5 ppm (NH), δ ~2.3 ppm (CH3), and aromatic protons at δ 6.8–7.4 ppm. Methoxy groups appear as singlets at δ ~3.8 ppm .

- HRMS : Confirm molecular ion [M+H]+ at m/z 444.12 (calculated for C21H20ClN3O4) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies in IC50 values (e.g., antimicrobial vs. anticancer assays) may arise from:

- Solubility differences : Use DMSO stock solutions standardized to <0.1% v/v in cell culture media to avoid solvent toxicity .

- Target specificity : Perform kinase profiling or molecular docking to identify off-target interactions (e.g., ATP-binding pockets in kinases vs. DNA intercalation) .

- Metabolic stability : Assess liver microsomal degradation rates (e.g., t1/2 < 30 min suggests rapid clearance) .

Q. How can computational modeling guide SAR studies for modifying this compound?

- Methodological Answer :

- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict electronic effects of substituents. The 2-chlorophenyl group increases electrophilicity (Mulliken charge: +0.12 e) at C5, enhancing binding to cysteine residues in target enzymes .

- Molecular dynamics (MD) : Simulate binding to tubulin or topoisomerase II. The 2,5-dimethoxyphenyl group stabilizes hydrophobic interactions (ΔG ~−8.2 kcal/mol) but reduces solubility .

- ADMET prediction : Use SwissADME to optimize logP (<3.5) and reduce hERG inhibition risk (pIC50 < 5) .

Experimental Design Considerations

Q. How to design assays for evaluating the compound’s anti-inflammatory activity?

- Methodological Answer :

- In vitro : Measure COX-2 inhibition via ELISA (IC50 comparison to celecoxib) .

- NF-κB pathway : Transfect RAW 264.7 macrophages with a luciferase reporter plasmid; treat with 10–100 µM compound and LPS. Normalize to p65 nuclear translocation (Western blot) .

- Cytokine profiling : Use multiplex bead arrays to quantify IL-6, TNF-α, and IL-1β in supernatants .

Q. What crystallographic techniques validate polymorphic forms of this compound?

- Methodological Answer :

- SC-XRD : Compare unit cell parameters (e.g., Form I: monoclinic P21/c, a = 10.23 Å vs. Form II: triclinic P-1, a = 9.87 Å) .

- DSC/TGA : Identify melting point variations (ΔTm > 5°C indicates distinct polymorphs) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯O vs. π–π interactions) contributing to lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.